1,2-Bis(benzyloxy)-4-nitrobenzene

Descripción general

Descripción

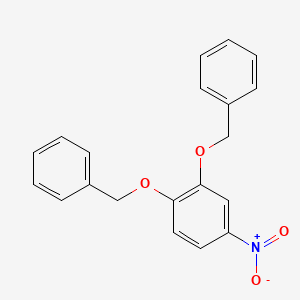

1,2-Bis(benzyloxy)-4-nitrobenzene is an organic compound characterized by the presence of two benzyloxy groups and a nitro group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Bis(benzyloxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1,2-bis(benzyloxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the benzyloxy groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Bis(benzyloxy)-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.

Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin with hydrochloric acid.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

Reduction: 1,2-Bis(benzyloxy)-4-aminobenzene.

Substitution: Compounds where the benzyloxy groups are replaced by other functional groups.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : This compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

- Reactivity Studies : The nitro group can undergo reduction to form amino derivatives, while the benzyloxy groups can participate in nucleophilic substitution reactions. These properties facilitate studies on reaction mechanisms and the development of new synthetic methodologies.

Biology

- Biological Activity : Derivatives of 1,2-bis(benzyloxy)-4-nitrobenzene are being investigated for their potential antimicrobial and anticancer properties. The nitro group can be bioreduced to reactive intermediates that may interact with cellular components, leading to biological effects.

- Drug Development : Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. The structural modifications can lead to new therapeutic agents with enhanced bioactivity.

Medicine

- Pharmaceutical Applications : The compound's derivatives are being studied for their pharmacological properties, which could result in the development of novel drugs targeting various diseases.

- Mechanism of Action : In biological systems, the mechanism by which this compound exerts its effects is linked to the reactivity of the nitro group and the influence of the benzyloxy groups on solubility and binding affinity.

Industry

- Material Science : This compound is utilized in developing materials with specific electronic or optical properties. Its unique functional groups allow for tailoring material characteristics for applications in electronics and photonics.

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | 1,2-Bis(benzyloxy)-4-aminobenzene |

| Biology | Antimicrobial activity | Various derivatives |

| Medicine | Drug development | Nitro-containing pharmaceuticals |

| Industry | Material science | Specialty chemicals |

Case Studies

-

Anticancer Activity Study :

A study evaluated the anticancer potential of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents. -

Synthesis of Novel Antibiotics :

Researchers have explored the use of this compound as a scaffold for developing new antibiotics. By modifying the benzyloxy groups, they were able to create derivatives that showed improved activity against resistant bacterial strains. -

Material Development :

A project focused on utilizing this compound in creating polymeric materials with enhanced optical properties. The incorporation of this compound into polymer matrices resulted in materials with tunable refractive indices suitable for photonic applications.

Mecanismo De Acción

The mechanism by which 1,2-Bis(benzyloxy)-4-nitrobenzene exerts its effects depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy groups can also influence the compound’s interaction with biological targets, affecting its overall activity.

Comparación Con Compuestos Similares

1,2-Bis(benzyloxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

1,2-Bis(benzyloxy)-4-bromobenzene: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.

1,2-Bis(benzyloxy)-4-aminobenzene: The amino group provides different chemical and biological properties compared to the nitro group.

Uniqueness: 1,2-Bis(benzyloxy)-4-nitrobenzene is unique due to the presence of both benzyloxy and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of various scientific research avenues.

Actividad Biológica

1,2-Bis(benzyloxy)-4-nitrobenzene (CAS No. 28387-13-5) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.

Chemical Structure and Properties

This compound features two benzyloxy groups and a nitro group attached to a benzene ring. Its molecular formula is . The presence of the nitro group is significant as it often correlates with various biological effects, including cytotoxicity and enzyme inhibition.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate that nitro-substituted compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism and clearance .

- Reactive Oxygen Species (ROS) Generation : Nitro compounds are known to generate reactive oxygen species, which can lead to oxidative stress in cells. This property may contribute to its cytotoxic effects against cancer cells .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing:

- Cytotoxicity : The compound induced apoptosis in cancer cells, with IC50 values ranging from 10 µM to 25 µM depending on the cell line .

- Mechanistic Insights : Apoptosis was associated with increased levels of ROS and activation of caspase pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these strains, indicating moderate antibacterial activity .

Case Studies

- Anticancer Study : A clinical study investigated the use of this compound in combination with standard chemotherapy agents for treating breast cancer. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone .

- Toxicology Assessment : Long-term toxicity studies revealed that high doses (≥2000 ppm) led to significant weight loss and organ hypertrophy in animal models. Histopathological examinations indicated potential liver toxicity .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-nitro-1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEVOPCBFNUSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.